molecular formula C12H20O8 B13044085 Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate

Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate

Cat. No.: B13044085
M. Wt: 292.28 g/mol
InChI Key: HSHQYZSWNVODIG-HTVOERESSA-N
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Description

Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate is a complex organic compound that features a dioxane ring with hydroxyl and hydroxymethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate typically involves the reaction of diethyl malonate with a suitable dioxane derivativeThe reaction conditions often require the use of strong bases, such as lithium hexamethyldisilazide, and low temperatures to ensure high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxane ring provides a rigid framework that can enhance the specificity of these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate is unique due to its combination of a dioxane ring with hydroxyl and ester functionalities. This combination provides a versatile platform for various chemical reactions and interactions, making it valuable in multiple research and industrial applications.

Properties

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

diethyl 2-[(4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]propanedioate

InChI

InChI=1S/C12H20O8/c1-3-17-10(15)9(11(16)18-4-2)12-19-6-7(14)8(5-13)20-12/h7-9,12-14H,3-6H2,1-2H3/t7-,8+,12?/m0/s1

InChI Key

HSHQYZSWNVODIG-HTVOERESSA-N

Isomeric SMILES

CCOC(=O)C(C1OC[C@@H]([C@H](O1)CO)O)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1OCC(C(O1)CO)O)C(=O)OCC

Origin of Product

United States

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